2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione
Description
2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione (CAS: 57365-06-7) is a brominated derivative of isoindoline-1,3-dione, a heterocyclic compound with a fused benzene and imide ring system. Its molecular formula is C₁₅H₁₀BrNO₂, with a molecular weight of 316.16 g/mol . The bromomethyl group at the ortho position of the phenyl ring confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly for alkylation reactions or as a precursor in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-[2-(bromomethyl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-9-10-5-1-4-8-13(10)17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIHZIKJFGRZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346988 | |
| Record name | 2-[2-(Bromomethyl)phenyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57365-06-7 | |
| Record name | 2-[2-(Bromomethyl)phenyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(Bromomethyl)phenyl]isoindoline-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Synthesis of Isoindoline-1,3-dione Precursor
The precursor compound is often prepared by condensing phthalic anhydride with a primary amine group in glacial acetic acid. The reaction yields isoindoline-1,3-dione derivatives with high purity (60–80% yield). The reaction mixture is then cooled, and the product is recrystallized from ethanol for purification.
Step 2: Bromination
The bromination process involves introducing a bromomethyl group at the ortho position of the aromatic ring attached to isoindoline-1,3-dione. This step uses NBS as the brominating agent under specific conditions:
Reagents :
- N-bromosuccinimide (NBS)
- Benzoyl peroxide (as a radical initiator)
- Carbon tetrachloride (CCl$$_4$$) as the solvent
-
- Dissolve the isoindoline precursor in CCl$$_4$$.
- Add NBS and benzoyl peroxide to the solution.
- Reflux the mixture for approximately two hours while monitoring progress using thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and evaporate CCl$$_4$$.
- Filter and wash the crude product with CCl$$_4$$ and water successively to remove impurities.
Product Characteristics :
The final product appears as a white solid with a melting point of approximately 198–200°C.
Reaction Conditions and Optimization
Key Parameters
- Temperature : Reflux conditions (~70–80°C in CCl$$_4$$) are optimal for bromination.
- Catalyst : Benzoyl peroxide is essential for initiating free radical formation.
- Reaction Monitoring : TLC is used to track product formation and ensure completion.
Summary of Key Data
| Parameter | Value/Condition |
|---|---|
| Molecular Formula | $$C{15}H{10}BrNO_2$$ |
| Molecular Weight | 316.15 g/mol |
| Brominating Agent | N-bromosuccinimide (NBS) |
| Catalyst | Benzoyl peroxide |
| Solvent | Carbon tetrachloride (CCl$$_4$$) |
| Reaction Temperature | Reflux (~70–80°C) |
| Purification Method | Filtration and washing |
| Product Appearance | White solid |
| Melting Point | ~198–200°C |
Chemical Reactions Analysis
2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the isoindoline-1,3-dione core can lead to the formation of isoindoline derivatives.
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and various oxidizing agents for oxidation . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Overview
2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article explores the compound's applications in chemistry, biology, medicine, and industry, supported by data tables and case studies.
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex organic molecules and heterocycles. It can undergo various chemical reactions such as:
- Substitution Reactions : The bromomethyl group can be replaced by nucleophiles like amines or thiols.
- Oxidation and Reduction Reactions : The compound can be oxidized to form oxo derivatives or reduced to yield isoindoline derivatives.
Biology
The compound is studied for its interactions with dopamine receptors, specifically D2 and D3 receptors. It acts as a ligand that modulates dopaminergic signaling pathways, which is particularly relevant for:
- Neuropharmacology : Potential applications in treating psychiatric disorders like schizophrenia and Parkinson’s disease due to its ability to influence neurotransmitter activity.
- Anticancer Activity : Research indicates that it exhibits cytotoxic effects against cancer cell lines such as K562 (chronic myeloid leukemia) and Raji (Burkitt's lymphoma), inducing apoptosis and necrosis.
Medicine
Isoindoline derivatives are explored for therapeutic applications, including:
- Antipsychotic Agents : The compound's interaction with dopamine receptors suggests potential use in managing symptoms of neurodegenerative diseases.
- Inhibitors of β-Amyloid Protein Aggregation : This could have implications for Alzheimer's disease treatment.
Case Studies
- Neuropharmacological Effects :
-
Anticancer Properties :
- In research involving K562 and Raji cell lines, the compound was shown to induce significant apoptotic effects, highlighting its potential as an anticancer therapeutic .
-
Pharmacokinetics :
- Studies indicate that the compound undergoes biotransformation primarily in the liver via cytochrome P450 enzymes, influencing its absorption and distribution within biological systems .
Industrial Applications
Beyond its scientific research applications, this compound is utilized in:
- Dyes and Colorants Production : The compound's chemical properties make it suitable for creating various dyes.
- Polymer Additives : Its stability and reactivity are advantageous in enhancing polymer properties.
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type | Key Features |
|---|---|---|---|---|
| This compound | C₁₅H₁₀BrNO₂ | 316.16 | Ortho-bromomethylphenyl | High reactivity for alkylation |
| 2-(4-Bromophenyl)isoindoline-1,3-dione | C₁₄H₈BrNO₂ | 302.12 | Para-bromophenyl | Lower steric hindrance |
| 2-(3-Bromopropoxy)isoindoline-1,3-dione | C₁₁H₁₀BrNO₃ | 284.11 | Bromopropoxy chain | Flexible linker for conjugation |
| 2-(Phenyl(phenylimino)methyl)isoindoline-1,3-dione | C₂₁H₁₄N₂O₂ | 326.35 | Phenylimino group | Enhanced π-π stacking capability |
| 2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione | C₂₃H₁₅ClNO₃ | 412.83 | Chlorophenyl-acryloyl | Extended conjugation for UV activity |
Key Observations :
- The ortho-bromomethyl group in the target compound increases steric hindrance compared to para-substituted analogs (e.g., 2-(4-Bromophenyl)isoindoline-1,3-dione), influencing reaction kinetics and regioselectivity .
- Compounds with extended conjugated systems (e.g., acryloyl or imino groups) exhibit distinct electronic properties, such as enhanced UV absorbance or fluorescence .
Key Observations :
- The target compound’s synthesis is inferred from analogous routes, where bromomethyl groups are introduced via alkylation or halogenation of preformed isoindoline-1,3-dione scaffolds .
- Aldol condensations (e.g., acryloyl derivatives) require prolonged reaction times (48 hours) but achieve moderate yields .
Key Observations :
- The bromomethyl derivative’s biological activity remains underexplored in the provided evidence, whereas analogs with imino or acryloyl groups show promising analgesic or enzyme-inhibitory properties .
- Urea-containing derivatives (e.g., compounds 5a–5e) exhibit superior anti-cancer activity compared to non-urea analogs, highlighting the role of substituent chemistry .
Biological Activity
2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione is a compound of significant interest due to its diverse biological activities. This article aims to explore its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHBrNO. Its structure features an isoindoline core substituted with a bromomethyl group and a phenyl ring, which contributes to its biological activity.
Target Receptors : The primary targets of this compound are the dopamine receptors , specifically the D2 and D3 receptors . It acts as a ligand, binding to these receptors at their allosteric sites, which modulates dopaminergic signaling pathways.
Biochemical Pathways : The interaction with dopamine receptors influences critical biochemical pathways associated with neurological functions. This modulation is particularly relevant in the context of psychiatric disorders, suggesting potential applications in treating conditions such as schizophrenia and Parkinson's disease.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and Raji (Burkitt's lymphoma) cells. The compound induces apoptosis and necrosis in these cells, highlighting its potential as an anticancer agent.
Neuropharmacological Effects
The compound's interaction with dopamine receptors suggests its role in neuropharmacology. In silico studies have demonstrated its potential to act as an antipsychotic agent by modulating dopamine receptor activity. This effect may be beneficial in managing symptoms of neurodegenerative diseases and psychiatric disorders .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound undergoes biotransformation primarily in the liver via cytochrome P450 enzymes. Its absorption and distribution are facilitated by specific transporters, allowing it to reach various cellular compartments where it exerts its effects.
Case Studies and Research Findings
Q & A
Q. Example Table: Reaction Conditions from Literature
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Solvent | DMF | 71 | >95% | |
| Catalyst | K₂CO₃ | 68 | 92% | |
| Purification | Hexane/EtOAc (10:2) | 75 | 98% |
Advanced Research: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations provide insights into electronic and steric effects:
- Basis Sets : The 6-311++G(d,p) basis set accurately models molecular orbitals and charge distribution .
- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) maps visualize reactive regions .
- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations validate reaction pathways for bromide displacement .
Data Contradiction: How should researchers address discrepancies in reported crystal structure data for brominated isoindoline derivatives?
Methodological Answer:
Discrepancies arise from variations in crystallization conditions or measurement techniques. Resolution strategies include:
- Cross-Validation : Compare single-crystal X-ray data (e.g., R-factor < 0.06) with computational models (DFT-optimized geometries) .
- Thermal Ellipsoid Analysis : Assess atomic displacement parameters to confirm structural rigidity .
- Data Reproducibility : Replicate synthesis and crystallization under controlled conditions (e.g., 297 K for X-ray studies) .
Environmental Impact: What methodologies assess the environmental persistence of brominated isoindoline derivatives?
Methodological Answer:
Long-term environmental studies require:
- Abiotic Degradation : Hydrolysis/photolysis experiments under varying pH and UV conditions .
- Bioaccumulation Models : Use logP values (measured via HPLC) to predict partitioning in aquatic ecosystems .
- Ecotoxicity Assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) at different trophic levels .
Q. Example Framework: Environmental Fate Analysis
| Study Component | Method | Key Metric |
|---|---|---|
| Hydrolysis | OECD Guideline 111 | Half-life (t₁/₂) |
| Photolysis | Solar simulator (λ > 290 nm) | Degradation rate (k) |
| Bioaccumulation | OECD Guideline 305 | BCF (Bioconcentration Factor) |
Mechanistic Studies: What experimental approaches elucidate the mechanism of bromide displacement in bromomethyl-substituted isoindoline derivatives?
Methodological Answer:
Mechanistic probes include:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Trapping Intermediates : Use TEMPO or other radical scavengers to detect transient species in SN2 vs. radical pathways .
- Spectroscopic Monitoring : In situ NMR or IR tracks bond formation/cleavage during substitution .
Theoretical Framework: How can researchers align studies of brominated isoindoline derivatives with broader chemical theories?
Methodological Answer:
Link experimental findings to:
- Hammett Theory : Correlate substituent effects (σ values) on reaction rates/equilibria .
- Frontier Molecular Orbital (FMO) Theory : Relate HOMO-LUMO gaps to reactivity trends observed in DFT studies .
- Retrosynthetic Analysis : Deconstruct the target molecule into synthons guided by phthalimide chemistry precedents .
Advanced Characterization: What specialized techniques resolve ambiguities in the stereochemistry of brominated isoindoline derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
